PROTAC FLT3/CDK9 degrader-1 is a novel compound designed to target and degrade two specific proteins: FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 9 (CDK9). This compound represents a significant advancement in targeted protein degradation strategies, particularly for treating acute myeloid leukemia (AML) characterized by FLT3-ITD mutations. By inducing apoptosis in cancer cells, PROTAC FLT3/CDK9 degrader-1 has shown promise in preclinical studies for its potential therapeutic applications in hematological malignancies .
This compound is classified as a proteolysis-targeting chimera (PROTAC), which utilizes a bifunctional molecule to recruit an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins. The compound's structure consists of a ligand specific to FLT3, a ligand for CDK9, and a linker that connects these components .
The synthesis of PROTAC FLT3/CDK9 degrader-1 involves several key steps:
The molecular formula of PROTAC FLT3/CDK9 degrader-1 is , with a molecular weight of 919.08 g/mol. The structure features distinct moieties that interact with both target proteins, facilitating their degradation through the ubiquitin-proteasome system .
The primary chemical reactions involved in the functionality of PROTAC FLT3/CDK9 degrader-1 include:
These processes are crucial for reducing protein levels in cells, thereby inhibiting oncogenic signaling pathways associated with AML .
The mechanism of action of PROTAC FLT3/CDK9 degrader-1 can be summarized as follows:
This dual-targeting approach not only reduces levels of both FLT3 and CDK9 but also disrupts associated signaling pathways that promote cancer cell survival .
Relevant data regarding these properties are critical for optimizing experimental conditions when utilizing this compound in research settings .
PROTAC FLT3/CDK9 degrader-1 has several potential applications in scientific research:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5